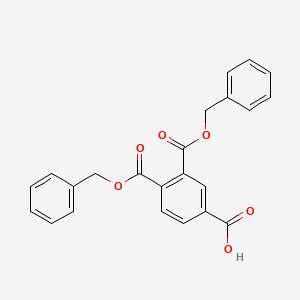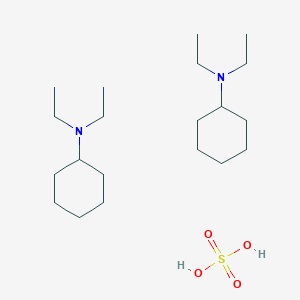
Diselenide, bis(2,2-diethoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenide, bis(2,2-diethoxyethyl)- is an organoselenium compound characterized by the presence of two selenium atoms bonded to two ethoxyethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis(2,2-diethoxyethyl)- typically involves the reaction of alkyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated alkyl selenocyanate in water . This method is efficient and yields the desired product in good quantities. The reaction conditions are mild, and the process is environmentally friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of diselenide, bis(2,2-diethoxyethyl)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process involves strict control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Diselenide, bis(2,2-diethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert diselenides to selenols.
Substitution: Diselenides can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include selenoxides, selenones, selenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diselenide, bis(2,2-diethoxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound exhibits antioxidant properties and is studied for its potential role in protecting cells from oxidative stress.
Industry: It is used in the development of advanced materials and nanotechnology applications
Wirkmechanismus
The mechanism of action of diselenide, bis(2,2-diethoxyethyl)- involves its ability to modulate redox processes within cells. The compound can interact with cellular thiols, leading to the formation of selenol intermediates. These intermediates can further react with reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage. The molecular targets include various enzymes and proteins involved in redox regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl diselenide
- Dibenzyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Uniqueness
Diselenide, bis(2,2-diethoxyethyl)- stands out due to its unique ethoxyethyl groups, which impart distinct chemical properties and reactivity compared to other diselenides. This structural difference can influence its solubility, stability, and interaction with biological molecules, making it a valuable compound for specific applications in research and industry .
Eigenschaften
| 90466-79-8 | |
Molekularformel |
C12H26O4Se2 |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
2-(2,2-diethoxyethyldiselanyl)-1,1-diethoxyethane |
InChI |
InChI=1S/C12H26O4Se2/c1-5-13-11(14-6-2)9-17-18-10-12(15-7-3)16-8-4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
DNYWGZLSHKFTRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C[Se][Se]CC(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)

